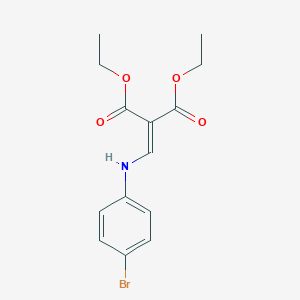

Diethyl 2-((4-bromophenylamino)methylene)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate

CAS Number: 101937-44-4

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in synthetic organic chemistry with significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Core Compound Identity

This compound is a substituted enamine derivative of diethyl malonate. Its chemical structure features a 4-bromophenylamino group attached to a methylene-malonate backbone. This compound is a valuable building block, primarily utilized in the synthesis of heterocyclic compounds, such as quinolones and pyrazoloquinolinones, which are classes of molecules with broad pharmacological activities.[1] The unique arrangement of functional groups, including the electron-withdrawing bromo-substituent and the reactive enamine and malonate moieties, makes it a versatile precursor for various chemical transformations.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 101937-44-4 | [2] |

| Molecular Formula | C₁₄H₁₆BrNO₄ | [1] |

| Molecular Weight | 342.19 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% | [3] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM).[1] This reaction is a classic example of a nucleophilic substitution-elimination on the electron-deficient double bond of DEEM.

Reaction Mechanism

The synthesis proceeds through a well-established pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the ethoxymethylene group in DEEM.

-

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged carbon.

-

Elimination: The ethoxy group is subsequently eliminated as ethanol, leading to the formation of the stable enamine product, this compound.

Below is a diagram illustrating the synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature methods.[1]

Materials:

-

4-bromoaniline (1.2 mmol)

-

Diethyl ethoxymethylenemalonate (1.2 mmol)

-

Diethyl ether (for recrystallization)

-

Methanol (for crystal growth for X-ray analysis, optional)

-

Reaction vessel equipped with a heating source and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

-

Heat the mixture at 403 K (130 °C) for 2 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove low boiling point components by evaporation under reduced pressure using a cold trap.

-

The resulting crude product is then purified by recrystallization from diethyl ether.

-

This process yields this compound as a white solid with a typical yield of around 73%.[1]

-

For obtaining crystals suitable for X-ray diffraction analysis, slow evaporation of a methanol solution of the purified product can be performed.[1]

Spectroscopic and Crystallographic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following data provides a basis for its identification.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed insights into the molecular structure of this compound.[1]

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2440 (18) |

| b (Å) | 6.5000 (13) |

| c (Å) | 13.448 (3) |

| β (°) | 110.10 (3) |

| Volume (ų) | 758.8 (3) |

| Z | 2 |

Data obtained at 293 K with Mo Kα radiation.[1]

The crystal structure reveals an almost planar molecular conformation, stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring.[1]

Applications in Drug Development and Research

This compound serves as a critical intermediate in the synthesis of various heterocyclic scaffolds of medicinal interest.

Precursor for Quinolone Synthesis

This compound is a key starting material in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. The process involves the thermal cyclization of this compound, followed by saponification and decarboxylation to yield the quinolone core. Quinolones are a well-known class of antibacterial agents.

Synthesis of Pyrazoloquinolinones

It is also an important intermediate for the synthesis of pyrazoloquinolinones.[1] These compounds are of interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves a multi-step reaction sequence where the malonate derivative is further reacted to construct the pyrazole and quinolinone ring systems.

Potential Antifungal Activity

Recent studies have explored the antifungal properties of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), including the 4-bromo substituted analog. These compounds have shown inhibitory activity against phytopathogenic fungi such as Fusarium oxysporum.[4] This suggests a potential application in the development of novel antifungal agents for agricultural or clinical use.

The relationship between the core compound and its applications is illustrated below:

Caption: Key applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its straightforward synthesis and reactivity make it an important tool for researchers in drug discovery and development. Further exploration of its biological activities and synthetic applications is likely to yield new and innovative therapeutic agents.

References

Sources

An In-depth Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in organic synthesis with significant potential in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, spectroscopic characterization, and emerging applications, grounding all claims in authoritative scientific literature.

Core Molecular Attributes

This compound is a substituted diethyl malonate derivative. Its structure is characterized by a 4-bromophenylamino group attached to a methylene carbon, which is double-bonded to the central carbon of a diethyl malonate backbone. This enamine-like structure is pivotal to its reactivity and utility as a chemical building block.

A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 342.19 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₆BrNO₄ | [1][2] |

| CAS Number | 101937-44-4 | [2] |

| Appearance | White solid | [1] |

| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [2] |

Synthesis Protocol: A Step-by-Step Experimental Guide

The most common and efficient synthesis of this compound is achieved through a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). This reaction is a cornerstone of the Gould-Jacobs reaction for quinoline synthesis.[3] The ethoxy group of DEEM acts as a leaving group upon nucleophilic attack by the amino group of 4-bromoaniline.

Experimental Protocol:

Materials:

-

4-bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., diethyl ether or methanol)

Procedure:

-

In a clean, dry reaction vessel, combine equimolar amounts of 4-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring. A typical reaction temperature is around 130°C (403 K) for approximately 2 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of reactants.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Low-boiling components, primarily ethanol formed as a byproduct, are removed under reduced pressure using a rotary evaporator.[1]

-

The resulting crude product is then purified by recrystallization. Diethyl ether or methanol are commonly used solvents for this purpose, yielding the title compound as a white solid.[1]

The causality behind this experimental design lies in the electrophilic nature of the double bond in DEEM, which is enhanced by the two electron-withdrawing ester groups. This facilitates the nucleophilic addition of the aniline. The subsequent elimination of ethanol is driven by the formation of a stable, conjugated enamine system.

Caption: Chemical structure of this compound.

Applications in Drug Development and Research

This compound and its analogues are valuable precursors in the synthesis of various heterocyclic compounds, some of which exhibit interesting biological activities.

Precursor for Quinolone Synthesis

This compound is a key intermediate in the Gould-Jacobs reaction, which is a widely used method for synthesizing quinoline and 4-hydroxyquinoline derivatives. [3]The intramolecular cyclization of this compound upon heating leads to the formation of the quinoline ring system, which is a core scaffold in many antibacterial and anticancer drugs.

Antifungal Activity

Recent studies have highlighted the potential of diethyl 2-((arylamino)methylene)malonates as antifungal agents. Specifically, these compounds have shown promising activity against the plant pathogen Fusarium oxysporum, with some derivatives exhibiting fungistatic or fungicidal effects at low micromolar concentrations. [3]The proposed mechanism of action, while not fully elucidated, is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The enamine moiety is likely crucial for its biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable compound in the field of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its utility as a precursor for complex heterocyclic systems like quinolones and its emerging biological activities, makes it a compound of significant interest for further research and development. This guide provides a solid foundation for scientists and researchers working with this important molecule.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Zhang, Y., & Wang, H. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

-

Cely-Veloza, W. F., Quiroga, D., & Coy-Barrera, E. D. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3369. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. [Link]

Sources

An In-Depth Technical Guide to Diethyl 2-((4-bromophenylamino)methylene)malonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((4-bromophenylamino)methylene)malonate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of heterocyclic systems and has garnered interest for its potential biological activities. As a substituted enaminomalonate, its unique electronic and structural features, including an electron-rich enamine system conjugated to two electron-withdrawing ester groups, dictate its reactivity and make it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[1][2] Its structure is characterized by a 4-bromophenylamino group attached to a methylenemalonate core. A significant feature of its solid-state structure is an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring.[2] This intramolecular interaction contributes to the planarity of the molecule.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₆BrNO₄ | [2][3] |

| Molecular Weight | 342.19 g/mol | [2][3] |

| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [3] |

| CAS Number | 101937-44-4 | [4] |

| Appearance | White solid | [2] |

| Melting Point | 100-101 °C | [4] |

| Solubility | Soluble in methanol and diethyl ether.[2] Specific quantitative solubility data is not widely reported. |

Synthesis

The most common and efficient synthesis of this compound is a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). This reaction is the first step of the well-established Gould-Jacobs reaction for the synthesis of quinolines.[5]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Materials:

-

4-bromoaniline (1.2 mmol, 206.5 mg)

-

Diethyl ethoxymethylenemalonate (1.2 mmol, 0.24 mL)

-

Diethyl ether (for recrystallization)

-

Methanol (for crystal growth, optional)

Procedure:

-

In a round-bottom flask, combine 4-bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

-

Heat the mixture at 130 °C (403 K) for 2 hours. The reaction is typically performed neat (without solvent).

-

After the reaction is complete, allow the mixture to cool.

-

Remove the low boiling point components, primarily ethanol, by evaporation under reduced pressure. A cold trap is recommended to capture the volatiles.

-

The resulting crude product is then purified by recrystallization from diethyl ether to yield the final product as a white solid. A reported yield for this synthesis is 73%.[2]

-

For X-ray quality crystals, slow evaporation of a methanol solution of the purified product can be performed.[2]

Spectroscopic Characterization

-

¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups of the malonate ester, a singlet for the vinyl proton, and signals in the aromatic region for the 4-bromophenyl group. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: Carbon signals for the ethyl groups, the carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), the carbonyl carbons of the esters, and the carbons of the enamine double bond are expected.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the ester groups, and C=C stretching of the enamine and aromatic ring.

-

Mass Spectrometry: The molecular ion peak is expected. Common fragmentation patterns for related structures involve the loss of the diethyl malonate moiety.[6]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the enamine, the malonate esters, and the brominated aromatic ring.

Logical Relationship of Reactive Sites

Sources

- 1. Ethyl malonate amides: a diketo acid offspring fragment for HIV integrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 3. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 2-(((4-bromophenyl)amino)methylene)malonate , 95+% , 101937-44-4 - CookeChem [cookechem.com]

- 5. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum [mdpi.com]

- 6. mdpi.com [mdpi.com]

Diethyl 2-((4-bromophenylamino)methylene)malonate IUPAC name

An In-Depth Technical Guide to Diethyl 2-[(4-bromophenylamino)methylene]malonate

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-[(4-bromophenylamino)methylene]malonate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's precise nomenclature, structural and physicochemical properties. We delve into the primary synthesis methodology, the first step of the Gould-Jacobs reaction, offering both a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the compound's established role as a precursor for complex heterocyclic systems, such as pyrazoloquinolinones, and explores its emerging, directly-assayed biological activities, including potent antifungal properties. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide field-proven insights for practical application.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The compound of interest is most formally recognized by its IUPAC name, though several synonyms are used in commercial and laboratory settings.

The IUPAC name for this compound is diethyl 2-[(4-bromoanilino)methylidene]propanedioate .[1] It is also commonly referred to by the name provided in the topic, Diethyl 2-((4-bromophenylamino)methylene)malonate.[1][2][3] Structurally, it is an enamine derivative of diethyl malonate, featuring a 4-bromophenylamino group attached to the α-carbon of the malonate core via a methylene bridge. The presence of an intramolecular N-H···O hydrogen bond creates a stable six-membered ring, which contributes to the molecule's near-planar conformation.[2]

Table 1: Compound Identification and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | PubChem[1] |

| Common Name | This compound | NIH[2], Pharmaffiliates[3] |

| CAS Number | 101937-44-4 | Pharmaffiliates[3], Thoreauchem[4] |

| Molecular Formula | C₁₄H₁₆BrNO₄ | NIH[2], PubChem[1] |

| Molecular Weight | 342.19 g/mol | NIH[2], PubChem[1], CymitQuimica[5] |

| Appearance | White solid | NIH[2] |

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of Diethyl 2-[(4-bromophenylamino)methylene]malonate involves a condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).[2][6] This transformation is recognized as the initial and foundational step of the Gould-Jacobs reaction, a powerful method for synthesizing quinolines.[6]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electron-deficient β-carbon of the double bond in DEEMM. DEEMM is an excellent Michael acceptor due to the electron-withdrawing effects of the two adjacent ester groups.[6]

-

Elimination: The resulting intermediate subsequently eliminates ethanol. This step is typically driven by heating the reaction mixture, which provides the necessary activation energy for the elimination to occur, yielding the stable enamine product.[2]

Alternative protocols utilizing microwave irradiation have been developed to accelerate this reaction, often leading to reduced reaction times and high yields.[6]

Sources

- 1. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound-101937-44-4 - Thoreauchem [thoreauchem.com]

- 5. Diethyl {[(4-bromophenyl)amino]methylene}malonate [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic data of Diethyl 2-((4-bromophenylamino)methylene)malonate

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 2-((4-bromophenylamino)methylene)malonate

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is but the first step. The true measure of success lies in the rigorous, unambiguous confirmation of a molecule's identity and purity. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a detailed examination of this compound, an important synthetic intermediate.[1] We will not merely present data; we will deconstruct it, offering insights into the "why" behind the spectral features and the experimental protocols used to obtain them. Our approach is grounded in the principle of self-validation, where each piece of spectroscopic evidence corroborates the others, weaving a cohesive and undeniable structural narrative.

Molecular Structure and Synthesis Overview

This compound (Molecular Formula: C₁₄H₁₆BrNO₄, Molecular Weight: 342.19 g/mol ) is typically synthesized through the condensation reaction of 4-bromoaniline and diethyl ethoxymethylenemalonate.[1][2]

The structural integrity of the molecule is well-established, with crystallographic data revealing key conformational features. A significant aspect is the formation of an intramolecular N-H···O hydrogen bond, which creates a stable six-membered ring.[1] This feature, along with the extended conjugation across the enamine system, profoundly influences the molecule's spectroscopic properties.

The Integrated Spectroscopic Workflow

A multi-technique approach is essential for comprehensive structural elucidation. No single method provides a complete picture; rather, they offer complementary pieces of the puzzle. The logical flow of analysis ensures that data from one technique informs and validates the interpretation of another.

Caption: Integrated workflow for spectroscopic analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unparalleled in its ability to detail the chemical environment of hydrogen atoms within a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer at room temperature. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Doublet | 1H | N-H | The significant downfield shift is due to strong intramolecular hydrogen bonding with a carbonyl oxygen and deshielding from the conjugated system. Coupling to the vinyl proton is expected. |

| ~8.5 | Doublet | 1H | =C-H | This vinyl proton is part of the electron-deficient enamine double bond and is strongly deshielded. It shows coupling to the N-H proton. |

| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic protons on carbons adjacent to the electron-withdrawing bromine atom are deshielded relative to the other aromatic protons. |

| ~7.0 | Doublet | 2H | Ar-H (ortho to N) | Aromatic protons on carbons adjacent to the electron-donating amino group are more shielded. |

| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ | Protons of the methylene groups of the two equivalent ethyl esters, split into a quartet by the adjacent methyl protons.[3] |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | Protons of the methyl groups of the two equivalent ethyl esters, split into a triplet by the adjacent methylene protons.[3] |

¹³C NMR Spectroscopy: Delineating the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Experimental Protocol

The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR spectroscopy. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbons of the ester groups are highly deshielded. |

| ~150 | =C -N | The vinylic carbon attached to the nitrogen atom is significantly deshielded due to conjugation. |

| ~138 | C -N (Aromatic) | The aromatic carbon directly bonded to the nitrogen atom. |

| ~132 | C -H (Aromatic) | Aromatic carbons ortho to the bromine atom. |

| ~122 | C -H (Aromatic) | Aromatic carbons ortho to the amino group. |

| ~118 | C -Br (Aromatic) | The aromatic carbon bearing the bromine atom, its shift influenced by the heavy atom effect. |

| ~95 | =C -(C=O)₂ | The vinylic carbon bonded to the two carbonyl groups. |

| ~60 | -O-CH₂ - | Methylene carbons of the ethyl ester groups.[3] |

| ~14 | -CH₃ | Methyl carbons of the ethyl ester groups.[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: A background spectrum of the empty crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically calculates the absorbance spectrum.

Caption: Key functional groups and their IR regions.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3250 | N-H Stretch | Secondary Aromatic Amine.[4] |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl groups) |

| ~1710-1680 | C=O Stretch | Conjugated Ester. The conjugation and intramolecular H-bonding lower the frequency from a typical ester (~1740 cm⁻¹).[3] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring and Enamine C=C |

| ~1335-1250 | C-N Stretch | Aromatic Amine.[4][5] |

| ~1250-1100 | C-O Stretch | Ester |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for generating fragment ions and creating a reproducible mass spectrum.

-

Analysis: The sample is introduced into the high-vacuum source of the mass spectrometer, ionized, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Expected Mass Spectrum Fragmentation

The most telling feature in the mass spectrum will be the molecular ion peak. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z 341 and 343.[6][7]

Caption: Predicted EI-MS fragmentation pathway.

Predicted Major Fragment Ions

| m/z Value | Ion Structure | Fragmentation Pathway |

| 341/343 | [C₁₄H₁₆⁷⁹/⁸¹BrNO₄]⁺˙ | Molecular Ion (M⁺˙) , showing the characteristic bromine isotope pattern.[6] |

| 296/298 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from one of the ester groups. |

| 268/270 | [M - CO₂CH₂CH₃]⁺ | Loss of a carboethoxy radical, a common fragmentation for ethyl esters. |

| 171/173 | [C₆H₆⁷⁹/⁸¹BrN]⁺˙ | Ion corresponding to 4-bromoaniline, formed via rearrangement and cleavage. |

| 155/157 | [C₆H₄⁷⁹/⁸¹Br]⁺ | Loss of an amino group from the 4-bromoaniline fragment, forming the bromophenyl cation. |

Conclusion: A Self-Validating Structural Proof

The spectroscopic data, when synthesized, provides a comprehensive and self-validating proof of structure for this compound.

-

Mass Spectrometry confirms the molecular weight (342.19 g/mol ) and the presence of one bromine atom.

-

FT-IR confirms the presence of key functional groups: an N-H bond, aromatic C-H, aliphatic C-H, conjugated ester C=O, and aromatic C-N bonds.

-

¹³C NMR accounts for all 14 unique carbon atoms in the molecule, identifying the carbonyls, aromatic and vinylic carbons, and the ethyl ester carbons.

-

¹H NMR provides the final, detailed map, confirming the 4-substituted aromatic ring pattern, the presence and connectivity of the two ethyl ester groups, and the key enamine N-H and C-H protons, whose chemical shifts are indicative of the proposed conjugated and hydrogen-bonded structure.

Each technique provides a layer of information that is reinforced by the others, leading to an unambiguous structural assignment that is critical for any downstream application in research and development.

References

-

Sun, J., Zhu, X., & Xu, W. (2010). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3119. [Link]

-

Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(20), 3130-3136. [Link]

-

ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

-

Aiyelabola, T., Jordaan, J., Otto, D., & Akinkunmi, E. (2020). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Advances in Biological Chemistry, 10, 172-189. [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Alonso-García, M., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7247. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

International Journal of Academic Research and Development. (2019). Study of the composition of amines using IR spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. [Link]

-

MDPI. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

Sources

- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allreviewjournal.com [allreviewjournal.com]

- 6. savemyexams.com [savemyexams.com]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl 2-((4-bromophenylamino)methylene)malonate

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 2-((4-bromophenylamino)methylene)malonate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction

This compound is a key synthetic intermediate in the preparation of various heterocyclic compounds, including pyrazoloquinolinones.[1] Its enaminone functionality, characterized by a nitrogen atom and a carbonyl group conjugated through a carbon-carbon double bond, makes it a versatile building block in medicinal chemistry. A thorough understanding of its spectral properties, particularly its ¹H NMR spectrum, is fundamental for reaction monitoring, purity assessment, and structural confirmation.

Molecular Structure and Proton Environments

The molecular structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features influencing the spectrum are:

-

Two Diethyl Ester Groups: Each ethyl group consists of a methylene (-CH2-) and a methyl (-CH3) group, which are diastereotopic.

-

An Enaminic Proton (=CH-N): This vinyl proton is coupled to the adjacent amino proton.

-

An Amino Proton (-NH-): This proton is exchangeable and its signal can be broad.

-

A 4-bromophenyl Group: The aromatic ring has two sets of chemically equivalent protons due to para-substitution.

The presence of an intramolecular hydrogen bond between the amino proton (N-H) and one of the carbonyl oxygens creates a six-membered ring, which imparts a degree of planarity to the molecule and influences the chemical shift of the involved protons.[1]

Figure 1. Molecular structure of this compound with key proton groups indicated.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is outlined below. This procedure is designed to yield high-quality, reproducible data suitable for detailed analysis.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

A standard pulse-acquire sequence is typically sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.

-

A relaxation delay of 1-2 seconds between scans is recommended.

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

The spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

-

The signals should be integrated to determine the relative number of protons for each resonance.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the different proton environments in the molecule. The following is a detailed interpretation of the expected spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| A | -NH- | ~10.7-11.5 | d | 1H | ~13.5 |

| B | =CH- | ~8.4 | d | 1H | ~13.5 |

| C | Ar-H | ~7.5-7.6 | d | 2H | ~8.5-9.0 |

| D | Ar-H | ~7.0-7.2 | d | 2H | ~8.5-9.0 |

| E | -O-CH₂- | ~4.2 | q | 4H | ~7.1 |

| F | -CH₃ | ~1.3 | t | 6H | ~7.1 |

Detailed Signal Analysis:

-

Amino Proton (-NH-, Signal A): This proton is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 10.7 and 11.5 ppm . The significant deshielding is due to the formation of a strong intramolecular hydrogen bond with one of the ester carbonyl oxygens and the electron-withdrawing effect of the adjacent vinyl group. Its multiplicity as a doublet arises from coupling to the vinyl proton (=CH-).

-

Vinyl Proton (=CH-, Signal B): The enaminic proton is also significantly deshielded and is expected to resonate as a doublet around δ 8.4 ppm . This downfield shift is a result of its vinylic nature and conjugation with the lone pair of the nitrogen and the carbonyl groups. It will be split into a doublet by the neighboring amino proton. The large coupling constant of approximately 13.5 Hz is characteristic of a trans-like coupling across the C=C-N-H system.

-

Aromatic Protons (Ar-H, Signals C and D): The 4-bromophenyl group will give rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The two protons ortho to the bromine atom (and meta to the amino group) are expected to appear at a different chemical shift than the two protons meta to the bromine atom (and ortho to the amino group).

-

Signal C: The doublet at approximately δ 7.5-7.6 ppm can be assigned to the aromatic protons ortho to the bromine atom.

-

Signal D: The doublet at approximately δ 7.0-7.2 ppm can be assigned to the aromatic protons ortho to the amino group. The ortho coupling constant for both doublets is expected to be in the range of 8.5-9.0 Hz .

-

-

Ethyl Ester Protons (-O-CH₂- and -CH₃, Signals E and F):

-

Signal E: The methylene protons (-O-CH₂-) of the two equivalent ethyl ester groups are deshielded by the adjacent oxygen atom and will appear as a quartet around δ 4.2 ppm . The quartet multiplicity is due to coupling with the three protons of the neighboring methyl group (n+1 = 3+1 = 4).

-

Signal F: The methyl protons (-CH₃) of the two equivalent ethyl ester groups will resonate as a triplet at approximately δ 1.3 ppm . The triplet splitting pattern is a result of coupling to the two protons of the adjacent methylene group (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz .

-

Logical Relationships and Workflow

The process of elucidating the structure from the ¹H NMR spectrum follows a logical workflow, as depicted in the diagram below.

Figure 2. Workflow for ¹H NMR based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. The characteristic signals for the ethyl ester groups, the aromatic protons of the 4-bromophenyl ring, and the coupled enaminic and amino protons all appear in predictable regions of the spectrum with distinct multiplicities. This guide serves as a comprehensive resource for the interpretation of the ¹H NMR spectrum of this important synthetic intermediate, aiding researchers in their synthetic and analytical endeavors.

References

-

Shi, D., Rong, L., Wang, J., Zhuang, Q., Wang, X., & Hu, H. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

Sources

13C NMR analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate

An In-Depth Technical Guide to the 13C NMR Analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the theoretical prediction of chemical shifts, a detailed experimental protocol for spectral acquisition, and an interpretation of the resulting data. By grounding our analysis in the fundamental principles of NMR spectroscopy and established empirical data, we offer a robust framework for the structural elucidation of this and similar compounds. Our methodology emphasizes scientific integrity, providing a self-validating system for reproducible and accurate characterization.

Introduction: The Role of 13C NMR in Structural Verification

This compound is a polysubstituted organic molecule featuring a diverse array of carbon environments, including aromatic, vinylic, carbonyl, and aliphatic centers. For organic chemists, unambiguous structural confirmation is a critical checkpoint. While techniques like mass spectrometry and infrared spectroscopy provide valuable data on molecular weight and functional groups, 13C NMR spectroscopy offers a definitive map of the carbon skeleton.

The power of 13C NMR lies in its ability to resolve magnetically distinct carbon nuclei, with the chemical shift of each signal being exquisitely sensitive to its local electronic environment. This guide will walk through the process of predicting, acquiring, and interpreting the 13C NMR spectrum for the title compound, providing the reader with both the theoretical underpinnings and practical, field-tested insights.

Molecular Structure and Predicted Chemical Environments

To interpret the spectrum, we must first dissect the molecule and predict the chemical shift for each unique carbon atom. The structure and IUPAC numbering are shown below. The key to prediction lies in understanding the influence of adjacent functional groups on the electron density around each carbon nucleus.

Caption: Molecular structure of this compound with carbon numbering.

Analysis of Carbon Environments:

-

Aromatic Carbons (C1-C6): The bromophenyl group contains six aromatic carbons. C4, directly attached to the electronegative bromine, will be significantly shielded. C1, the ipso-carbon attached to the nitrogen, will be deshielded. The chemical shifts of C2, C3, C5, and C6 will be influenced by their positions relative to the bromine and amino-methylene groups.

-

Enamine/Vinylic Carbons (C7, C8): This is a key structural feature. C8 is directly attached to two electron-withdrawing carbonyl groups, which will deshield it significantly, shifting it far downfield. C7, bonded to the nitrogen, will also be deshielded, but its position is modulated by the nitrogen's lone pair. The chemical shift of the β-carbon (C8) in enamines is highly sensitive to steric and electronic effects.[1]

-

Carbonyl Carbons (C9, C12): These are ester carbonyl carbons. They are characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. Due to the conjugated system, their exact position may vary slightly.

-

Ethyl Group Carbons (C10, C11, C13, C14): The two ethyl groups are chemically equivalent. The methylene carbons (C10, C13), being directly attached to the ester oxygen, are deshielded and will appear around 60 ppm. The terminal methyl carbons (C11, C14) are standard aliphatic carbons and will appear in the most shielded (upfield) region of the spectrum.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon atom in this compound, assuming deuterated chloroform (CDCl3) as the solvent. These predictions are derived from established chemical shift ranges and data from analogous structures.[2][3]

| Carbon Atom(s) | Type of Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C11, C14 | Methyl (-CH3) | ~14 | Standard chemical shift for a terminal methyl group in an ethyl ester.[4] |

| C10, C13 | Methylene (-O-C H2-) | ~61 | Methylene carbon attached to an ester oxygen is deshielded.[2] |

| C8 | Vinylic (=C (COOEt)2) | ~95 | This carbon is alpha to two strong electron-withdrawing carbonyl groups, causing significant shielding (upfield shift), a characteristic feature of the malonate methylene/methine carbon. |

| C4 | Aromatic (Ar-Br) | ~115 | The carbon directly attached to bromine (ipso-carbon) is shielded by the halogen. |

| C2, C6 | Aromatic (Ar-CH) | ~118 | Ortho to the -NH group, these carbons are shielded by nitrogen's electron-donating resonance effect. |

| C3, C5 | Aromatic (Ar-CH) | ~132 | Meta to the -NH group and ortho to the bromine, these carbons experience less shielding and are deshielded by the inductive effect of bromine. |

| C1 | Aromatic (Ar-N) | ~140 | The ipso-carbon attached to nitrogen is deshielded due to the electronegativity of the nitrogen atom.[5][6] |

| C7 | Vinylic (-NH-C H=) | ~152 | The enamine α-carbon is significantly deshielded by the nitrogen atom and its participation in the conjugated system. |

| C9, C12 | Carbonyl (C=O) | ~165 | Typical range for ester carbonyls in a conjugated malonate system.[2] |

Experimental Protocol for 13C NMR Data Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum.

4.1. Sample Preparation

-

Mass Measurement: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice due to its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note: Modern spectrometers can reference the residual solvent peak (CDCl3 at δ = 77.16 ppm), making TMS optional but good practice.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure a homogenous solution.

4.2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz (or 100 MHz for 13C) spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl3 solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Pulse Program: Select a standard proton-decoupled 13C pulse sequence, such as zgpg30 (a 30-degree pulse with proton decoupling). This sequence provides good signal for most carbons in a qualitative spectrum.

-

Key Acquisition Parameters:

-

Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals, from aliphatic to carbonyl carbons, are captured.

-

Number of Scans (NS): Set between 256 and 1024 scans. 13C has a low natural abundance (~1.1%), requiring signal averaging to achieve an adequate signal-to-noise (S/N) ratio. Quaternary carbons (C1, C4, C8, C9, C12) will require more scans to appear with good intensity.

-

Relaxation Delay (D1): Set to 2.0 seconds. This is a standard delay for qualitative analysis. For quantitative analysis where peak integration is critical, a longer delay (5-7 times the longest T1 relaxation time) would be necessary.

-

Acquisition Time (AQ): Typically around 1.0-1.5 seconds.

-

Temperature: Set to a standard probe temperature, usually 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the S/N ratio, followed by a Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak.

Caption: Standard workflow for 13C NMR analysis, from sample preparation to final spectrum processing.

Advanced Analysis: DEPT Spectroscopy

To definitively assign the multiplicity of each carbon signal (i.e., distinguish between CH3, CH2, CH, and quaternary carbons), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

-

DEPT-135: CH3 and CH groups will appear as positive peaks, while CH2 groups will appear as negative peaks. Quaternary carbons are not observed.

-

DEPT-90: Only CH groups will appear as positive peaks.

By comparing the broadband-decoupled spectrum with the DEPT-135 and DEPT-90 spectra, all non-quaternary carbons can be unambiguously assigned. The remaining signals in the main spectrum must then correspond to the quaternary carbons (C1, C4, C8, C9, C12).

Conclusion

The provides a clear and detailed fingerprint of its carbon framework. The spectrum is characterized by distinct regions corresponding to the aliphatic ethyl groups, the complex aromatic system, the unique enamine bridge, and the downfield ester carbonyls. By combining predictive analysis based on established principles with a rigorous experimental protocol, researchers can confidently verify the structure of this molecule. The use of advanced techniques like DEPT further solidifies these assignments, upholding the principles of scientific integrity and providing a trustworthy and self-validating method for chemical characterization.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

PubMed. (2015). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1979). Enamines. Part 40. Carbon-13 nuclear magnetic resonance spectroscopy in the determination of aliphatic enamine configurations. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

-

University of Groningen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Enamines. Part 40. Carbon-13 nuclear magnetic resonance spectroscopy in the determination of aliphatic enamine configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Crystal structure of Diethyl 2-((4-bromophenylamino)methylene)malonate

An In-depth Technical Guide to the Crystal Structure of Diethyl 2-((4-bromophenylamino)methylene)malonate

Introduction

This compound is a significant organic compound belonging to the class of enamine derivatives of diethyl malonate. Its structure is characterized by a malonic ester framework linked to a 4-bromophenylamino group via a methylene bridge. This molecule serves as a crucial intermediate in the synthesis of more complex heterocyclic systems, such as pyrazoloquinolinones, which are of interest in medicinal chemistry[1]. The presence of various functional groups, including ester carbonyls, a secondary amine, and an aromatic ring, allows for a rich tapestry of non-covalent interactions. Understanding the precise three-dimensional arrangement of atoms and molecules within its crystal lattice is paramount for predicting its chemical behavior, reactivity, and potential applications in materials science and drug design.

This guide provides a comprehensive analysis of the synthesis, crystallization, and detailed crystal structure of this compound, grounded in crystallographic data. We will delve into the molecular geometry and the intricate network of hydrogen bonds that dictate its supramolecular architecture, offering insights for researchers in synthetic chemistry, crystallography, and drug development.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of this compound is a direct and efficient process, typically achieved through the reaction of an aniline with an electrophilic malonate derivative. This approach is a variation of the Gould-Jacobs reaction's first step[2]. The causality behind this experimental design lies in the nucleophilic character of the aniline's amino group and the electrophilic nature of the diethyl ethoxymethylenemalonate, which acts as a key building block.

Experimental Protocol: Synthesis

The established protocol for synthesizing the title compound is as follows[1]:

-

Reactant Preparation: In a suitable reaction vessel, equimolar amounts (e.g., 1.2 mmol) of 4-bromoaniline and diethyl ethoxymethylenemalonate are combined.

-

Thermal Reaction: The mixture is heated to 403 K (130 °C) and maintained at this temperature for 2 hours. This thermal energy is necessary to drive the condensation reaction, which involves the elimination of ethanol.

-

Work-up and Purification:

-

Following the reaction period, low-boiling components, primarily the ethanol byproduct, are removed by evaporation under reduced pressure. A cold trap is employed to capture the volatiles efficiently.

-

The resulting crude product is then purified by recrystallization. Diethyl ether is a suitable solvent for this purpose, yielding the final product as a white solid with a reported yield of 73%[1].

-

The choice of solvent-free conditions for the initial reaction is advantageous for its simplicity and reduced waste. Recrystallization from diethyl ether is a standard and effective method for purifying moderately polar organic solids, ensuring high purity of the final compound.

Experimental Protocol: Single Crystal Growth

Obtaining crystals of sufficient quality for X-ray diffraction is a critical step that validates the molecular structure. The self-validating nature of this protocol is demonstrated by the successful acquisition of high-resolution diffraction data.

-

Solvent Selection: The purified solid of this compound is dissolved in methanol. Methanol is chosen for its ability to dissolve the compound at a slightly elevated temperature and allow for slow, controlled precipitation upon cooling or evaporation.

-

Slow Evaporation: The methanol solution is left undisturbed, allowing the solvent to evaporate slowly at ambient temperature. This slow process is crucial as it enables the molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, minimizing defects and yielding diffraction-quality single crystals[1].

Caption: Workflow for the synthesis and crystallization of the title compound.

Structural Analysis and Discussion

The definitive structure was elucidated using single-crystal X-ray diffraction, a powerful technique that maps the electron density within the crystal to determine the precise positions of atoms.

Crystallographic Data Summary

The key crystallographic parameters provide a quantitative fingerprint of the crystal lattice. The data confirms the compound crystallizes in the monoclinic system with the space group P2₁/n, which is a common centrosymmetric space group for organic molecules[1].

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₆BrNO₄ | [1] |

| Molecular Weight (Mr) | 342.19 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| a (Å) | 9.2440 (18) | [1] |

| b (Å) | 6.5000 (13) | [1] |

| c (Å) | 13.448 (3) | [1] |

| β (°) | 110.10 (3) | [1] |

| Volume (V) (ų) | 758.8 (3) | [1] |

| Z (molecules/unit cell) | 2 | [1] |

| Temperature (K) | 293 | [1] |

Molecular Conformation

A defining feature of the this compound molecule is its nearly planar conformation, with a root-mean-square (r.m.s.) deviation of 0.0842 Å[1]. This planarity is not accidental but is a direct consequence of an intramolecular hydrogen bond.

-

Intramolecular Hydrogen Bond: A strong N—H···O hydrogen bond exists between the amine hydrogen (H0A) and a carbonyl oxygen (O3) of one of the ethyl ester groups. This interaction forms a stable, six-membered ring (N/C7/C8/C12/O3/H0A)[1]. This cyclic motif locks the conformation, promoting electron delocalization across the N-C=C-C=O system and contributing to the overall planarity of the molecule. All bond lengths and angles within the molecule are within normal, expected ranges[1].

Supramolecular Assembly and Crystal Packing

While the intramolecular hydrogen bond defines the shape of the individual molecule, weaker intermolecular forces dictate how these molecules pack together in the crystal. The crystal structure is stabilized by a network of weak C—H···O hydrogen bonds[1].

-

Intermolecular C—H···O Bonds:

-

An aromatic C—H bond (C1—H1A) interacts with the same carbonyl oxygen (O3) involved in the intramolecular bond, but in a neighboring molecule.

-

Another aromatic C—H bond (C5—H5A) interacts with the carbonyl oxygen (O1) of the second ester group on another adjacent molecule.

-

These intermolecular interactions link the individual molecules into a stable, three-dimensional supramolecular architecture[1]. The absence of strong π–π stacking interactions is noteworthy and indicates that the crystal packing is primarily governed by this network of hydrogen bonds.

Caption: Key hydrogen bonding interactions in the crystal structure.

Physicochemical Properties

A summary of the fundamental properties of the title compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-[(4-bromoanilino)methylidene]propanedioate | [3] |

| Molecular Formula | C₁₄H₁₆BrNO₄ | [3] |

| Molecular Weight | 342.18 g/mol | [3] |

| Appearance | White solid | [1] |

| CAS Number | 101937-44-4 | [3] |

Potential Applications and Future Outlook

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) are valuable precursors in organic synthesis. The title compound is specifically noted as an important intermediate for synthesizing pyrazoloquinolinones, a class of compounds with potential biological activities[1].

Furthermore, research into structurally related DAMMs has revealed their potential as antifungal agents, specifically showing mycelial growth inhibition against the plant pathogen Fusarium oxysporum[2][4]. Other sources suggest that derivatives may possess anti-cancer or HIV integrase inhibition properties[5]. These findings underscore the importance of the title compound not just as a synthetic tool, but as a scaffold for the development of new bioactive agents.

Future research could focus on leveraging the detailed structural knowledge to:

-

Design novel derivatives with enhanced biological activity.

-

Explore its use in crystal engineering and the development of new materials where predictable packing is essential.

-

Conduct computational studies, such as Density Functional Theory (DFT), to further probe the electronic structure and rationalize its reactivity.

Conclusion

The crystal structure of this compound has been comprehensively detailed through single-crystal X-ray diffraction. The molecule adopts a nearly planar conformation stabilized by a significant intramolecular N—H···O hydrogen bond, which forms a six-membered ring. In the solid state, these planar molecules are assembled into a stable three-dimensional lattice through a network of weaker intermolecular C—H···O hydrogen bonds. This detailed structural elucidation provides a solid foundation for understanding the compound's chemical properties and for its rational application as a versatile intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds.

References

-

Wei, Y., Chen, Y., & Gu, S. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3119. [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Coy-Vera, W. F., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3447. [Link]

-

ResearchGate (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in the synthesis of quinoline-based compounds and other bioactive molecules.[1] We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, discuss methods for characterization, and provide insights into the significance of this synthesis in the context of medicinal chemistry. This document is designed to serve as a practical, field-proven resource for professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: Strategic Importance of the Target Compound

This compound is a substituted enamine that serves as a crucial precursor for the construction of complex heterocyclic systems. Its primary utility lies in its role as an intermediate in the Gould-Jacobs reaction, a classic and reliable method for synthesizing quinolines and 4-hydroxyquinoline derivatives.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[3]

The synthesis of this specific intermediate from 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM) is the first and foundational step in this important reaction sequence.[3][4] The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, significantly expanding the chemical space accessible to drug development professionals.[5]

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of this compound proceeds through a well-established nucleophilic substitution mechanism. The reaction is the initial stage of the Gould-Jacobs reaction.[3][6]

The key steps are as follows:

-

Nucleophilic Attack: The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-bromoaniline onto the electron-deficient β-carbon of the double bond in diethyl ethoxymethylenemalonate (DEEMM).[2][3] DEEMM is a highly reactive malonate ester derivative, making it an excellent substrate for this type of condensation.[7]

-

Proton Transfer & Elimination: This initial attack forms a zwitterionic intermediate which rapidly undergoes proton transfer. Subsequent elimination of an ethanol molecule results in the formation of the stable enamine product, this compound.[2][3] The stability of the final product is enhanced by the formation of an intramolecular hydrogen bond between the N-H proton and one of the ester carbonyl oxygens, creating a stable six-membered ring.[1]

This reaction is typically driven to completion by heating, which facilitates the elimination of ethanol.[1]

Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for the synthesis and purification of the target compound.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromoaniline | ≥98% | Commercial | Crystalline solid |

| Diethyl ethoxymethylenemalonate (DEEMM) | ≥98% | Commercial | Liquid |

| Diethyl ether | Anhydrous | Commercial | For recrystallization |

| Methanol | ACS Grade | Commercial | For sample prep (optional) |

Apparatus

-

Round-bottom flask (50 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (optional, for solvent-based reactions)

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Synthetic Procedure

-

Reactant Combination: In a clean, dry round-bottom flask, combine 4-bromoaniline (1.2 mmol, 206 mg) and diethyl ethoxymethylenemalonate (1.2 mmol, 260 mg, 0.24 mL).

-

Reaction Conditions: Heat the neat (solvent-free) mixture with stirring at 130 °C (403 K) for 2 hours.[1] Causality Insight: Performing the reaction neat at an elevated temperature drives the equilibrium towards the product by facilitating the removal of the volatile ethanol byproduct.

-

Removal of Volatiles: After 2 hours, allow the reaction mixture to cool slightly. Remove the low-boiling components (primarily ethanol) under reduced pressure using a rotary evaporator. A cold trap is recommended to capture the volatiles efficiently.[1]

-

Purification by Recrystallization: The resulting crude product, often a solid or viscous oil, is purified by recrystallization. Add a minimal amount of hot diethyl ether to dissolve the crude material. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the resulting white, crystalline solid by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain the final, purified this compound. A typical yield for this procedure is around 73%.[1]

Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Expected Analytical Data

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₆BrNO₄[1][8] |

| Molecular Weight | 342.19 g/mol [1][8] |

| Appearance | White solid[1] |

| ¹H NMR | Expect signals for ethyl groups (triplet and quartet), aromatic protons, a methine proton (=CH), and an N-H proton. |

| ¹³C NMR | Expect signals for ethyl carbons, aromatic carbons, ester carbonyls, and carbons of the enamine double bond. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O (ester) stretching, C=C stretching, and C-H bonds. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |

Note: Specific chemical shifts in NMR are dependent on the solvent used. Data should be compared against reference spectra.

Self-Validation through Characterization

The protocol's trustworthiness is established by confirming the product's structure. The presence of an intramolecular N-H···O hydrogen bond can be observed, which results in a nearly planar molecular conformation.[1] This feature is a key characteristic of the product structure. X-ray crystallography has confirmed the formation of a stable six-membered ring due to this hydrogen bond.[1]

Conclusion

The synthesis of this compound from 4-bromoaniline and diethyl ethoxymethylenemalonate is a robust, high-yielding, and fundamentally important reaction for medicinal chemists and drug development professionals. The procedure is straightforward and provides a critical building block for the synthesis of quinolines and other complex heterocyclic systems. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for the successful execution of this synthesis in a research and development setting.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Lu, L., Cai, F.-J., & Wu, X.-A. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

-

Wikipedia (German). Gould-Jacobs-Reaktion. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]

-

Pharmaffiliates. Diethyl 2-(((4-Bromophenyl)amino)methylene)malonate. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. DEEMM: The Versatile Malonate Ester Driving Innovation. [Link]

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

-

Organic Syntheses. Malonic acid, bromo-, ethyl ester. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

Sources

- 1. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. Gould-Jacobs-Reaktion – Wikipedia [de.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C14H16BrNO4 | CID 1591151 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Diethyl 2-((4-bromophenylamino)methylene)malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate, a key intermediate in the development of various heterocyclic compounds of medicinal interest. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines expected analytical characterization, and discusses necessary safety precautions. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: Significance and Applications

This compound is a versatile enamine compound of significant interest in synthetic organic chemistry. Its structure, featuring a nucleophilic enamine moiety and two ester functionalities, makes it a valuable precursor for the construction of complex molecular architectures. Notably, it serves as a crucial intermediate in the synthesis of pyrazoloquinolinones, a class of compounds with potential therapeutic applications[1]. Furthermore, the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs) has been explored for various biological activities, including potential antifungal properties against pathogens like Fusarium oxysporum[2].

The synthesis of this compound is the primary step in the Gould-Jacobs reaction, a classic method for the preparation of quinoline derivatives[2]. Quinolines are a prominent structural motif in a wide array of pharmaceuticals, including antimalarial and antibacterial agents. A thorough understanding of the preparation of this key intermediate is therefore essential for researchers working on the discovery and development of new therapeutic agents.